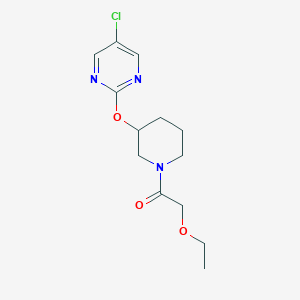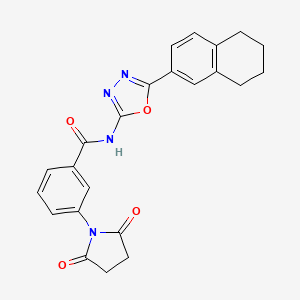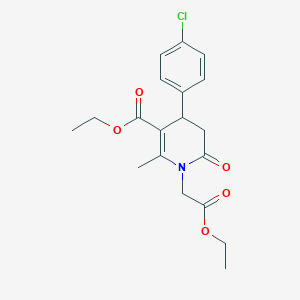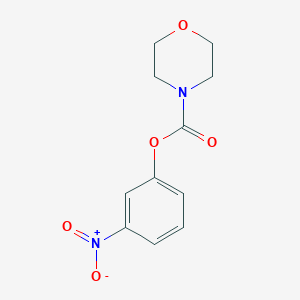
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone" is a structurally complex molecule that likely shares characteristics with other compounds featuring piperidinyl and oxadiazolyl moieties. Although the specific compound is not directly studied in the provided papers, related compounds have been synthesized and characterized, which can offer insights into the potential properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves substitution reactions, as seen in the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, where a substitution reaction was employed using 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and 2,5-Dichloro-benzenesulfonylchloride . This suggests that the target compound could also be synthesized through a similar substitution strategy, possibly involving a cyclopropyl-1,2,4-oxadiazol-5-yl precursor and a piperidinyl methanone derivative.
Molecular Structure Analysis
X-ray diffraction studies have confirmed that compounds with piperidine rings often adopt a chair conformation, which is a common and stable conformation for six-membered rings . The geometry around sulfur atoms in sulfonyl-containing compounds is typically distorted tetrahedral . While the compound does not contain a sulfonyl group, the presence of the trifluoromethyl group could similarly influence the geometry of the molecule.
Chemical Reactions Analysis
The related compounds exhibit various types of intermolecular interactions, such as hydrogen bonds and π-π interactions, which contribute to the stability of the crystal structure . These interactions are crucial for the reactivity and could also be present in the compound of interest, affecting its chemical behavior.
Physical and Chemical Properties Analysis
The thermal properties of related crystals have been studied using thermogravimetric analysis, revealing stability over a certain temperature range . For electronic properties, density functional theory (DFT) calculations can provide insights into the HOMO-LUMO energy gap and other electronic parameters, which are indicative of the molecule's reactivity and stability . The molecular electrostatic potential map can identify reactive sites on the molecular surface, which is valuable for predicting sites of chemical reactivity .
Applications De Recherche Scientifique
Thermal and Structural Studies
The compound's structural characteristics have been explored through various spectroscopic techniques and X-ray diffraction studies, revealing insights into its molecular geometry and intermolecular interactions. These studies are crucial for understanding the compound's stability and reactivity under different conditions (C. S. Karthik et al., 2021).
Antitubercular Activity
Research into cyclopropyl methanones, closely related to the queried compound, has shown significant antitubercular activity against Mycobacterium tuberculosis. These findings highlight the potential of such compounds in developing new antitubercular agents (S. S. Bisht et al., 2010).
Antagonist and Agonist Activities
The compound's structural relatives have been investigated as antagonists for histamine H3 receptors and agonists for 5-HT(1A) receptors, suggesting their utility in treating various conditions, including neuropathic pain and potentially mood disorders (H. Stark, 2000); (K. Deseure et al., 2002).
Synthesis and Antimicrobial Activity
Derivatives of the compound have been synthesized and evaluated for their antimicrobial properties, providing a basis for the development of new antibacterial and antifungal agents (L. Mallesha & K. Mohana, 2014).
Metabotropic Glutamate Receptor Modulation
The compound and its analogs have been identified as potential modulators of metabotropic glutamate receptor 5 (mGlu5), with implications for treating schizophrenia and enhancing cognitive functions. This research points to the compound's role in neurotransmission and brain function (Feng Liu et al., 2008).
Chemical Kinetics and Reactions
Studies have also focused on the kinetics and reactions involving cyclopropenones, which are related to the chemical structure of the queried compound. These findings contribute to our understanding of the compound's reactivity and potential applications in synthetic chemistry (E. L. Tae et al., 1999).
Mécanisme D'action
Target of Action
The primary target of this compound is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens, playing a crucial role in cell adhesion, proliferation, and extracellular matrix remodeling .
Mode of Action
This compound acts as an inhibitor of DDR1 phosphorylation . By inhibiting the phosphorylation of DDR1, it prevents the activation of downstream signaling pathways that are involved in processes such as cell proliferation and extracellular matrix remodeling .
Biochemical Pathways
The inhibition of DDR1 phosphorylation impacts several biochemical pathways. DDR1 is involved in the regulation of various cellular processes, including cell differentiation, cell migration, and cell cycle progression . By inhibiting DDR1, this compound can potentially disrupt these processes, leading to altered cell behavior .
Result of Action
The inhibition of DDR1 phosphorylation by this compound can lead to a variety of cellular effects. For example, it has been shown to prevent collagen-induced activation of renal epithelial cells expressing DDR1 . This suggests that the compound could potentially be used to treat conditions related to abnormal collagen signaling, such as fibrotic diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of collagen, which is the natural ligand for DDR1, can affect the efficacy of the compound . Additionally, factors such as pH and temperature could potentially influence the stability and activity of the compound.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)15-5-1-4-14(10-15)18(26)25-8-2-3-12(11-25)9-16-23-17(24-27-16)13-6-7-13/h1,4-5,10,12-13H,2-3,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWUJSXITFCNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B3003048.png)

![7-(4-fluorophenyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3003051.png)



![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B3003060.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2,2,2-trifluoroacetamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B3003061.png)


![Ethyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B3003067.png)
![8-Azaspiro[4.5]decan-7-one](/img/structure/B3003068.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B3003070.png)